
4-Chlorobutan-1-amine
Overview
Description
4-Chlorobutan-1-amine (CAS: 42330-95-0) is a primary aliphatic amine with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . It is structurally characterized by a four-carbon chain with a chlorine atom at the terminal carbon and an amine group at the first carbon. Key physicochemical properties include:
This compound serves as a precursor in organic synthesis, notably for producing pyrrolidine via intramolecular nucleophilic substitution upon treatment with a strong base .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of 4-Chlorobutanol with Ammonia
One of the most common laboratory methods to prepare 4-chlorobutan-1-amine involves the nucleophilic substitution of 4-chlorobutanol with ammonia. The reaction typically proceeds in an alcoholic solvent such as ethanol under reflux conditions to ensure complete conversion:
$$
\text{4-chlorobutanol} + \text{NH}3 \xrightarrow[\text{reflux}]{\text{ethanol}} \text{this compound} + \text{H}2\text{O}
$$
This approach leverages the nucleophilicity of ammonia to replace the hydroxyl group with an amine, facilitated by the presence of the chlorine atom that activates the molecule for substitution.
Reaction of 1,4-Dichlorobutane with Ammonia
In industrial settings, this compound is often synthesized by reacting 1,4-dichlorobutane with ammonia. This reaction is carried out at elevated temperatures and pressures in the presence of a base catalyst such as sodium hydroxide. The base promotes the substitution of one chlorine atom by the amino group:
$$
\text{1,4-dichlorobutane} + \text{NH}_3 \xrightarrow[\text{heat, pressure}]{\text{NaOH}} \text{this compound} + \text{HCl}
$$
This method allows for high yields and is scalable for industrial production.
Industrial Production Methods
Industrial synthesis prioritizes efficiency, yield, and purity. The reaction of 1,4-dichlorobutane with ammonia under controlled temperature and pressure is the preferred route. The process typically involves:
- Use of excess ammonia to drive the reaction to completion.
- Catalysis by bases such as sodium hydroxide to facilitate nucleophilic substitution.
- Post-reaction purification steps including distillation or recrystallization to isolate the product.
- Continuous monitoring of reaction parameters to optimize yield and minimize by-products.
This method is favored due to the availability of starting materials and the relatively straightforward reaction conditions.
Preparation of this compound Hydrochloride Salt
This compound hydrochloride is commonly prepared by reacting the free amine with hydrochloric acid in a suitable solvent (e.g., ethanol or water). This salt formation enhances the compound’s stability and facilitates handling:
$$
\text{this compound} + \text{HCl} \rightarrow \text{this compound hydrochloride}
$$
This reaction is typically performed at room temperature or with mild heating, followed by purification via recrystallization.
Reaction Types and Conditions Relevant to Preparation
Reaction Type | Reagents/Conditions | Major Products | Notes |
---|---|---|---|
Nucleophilic Substitution | Ammonia, ethanol, reflux; NaOH catalyst (industrial) | This compound | Key step in both lab and industrial synthesis |
Salt Formation | Hydrochloric acid, ethanol/water | This compound hydrochloride | Improves compound stability |
Substitution Variants | Sodium hydroxide, potassium hydroxide | 4-Hydroxybutan-1-amine | Chlorine replaced by hydroxyl group |
Oxidation | Potassium permanganate, chromium trioxide | Nitro derivatives, imines | Amino group oxidation under acidic conditions |
Reduction | Catalytic hydrogenation (H2, Pd/C) | Butylamine | Reduction of amine or halogen substituents possible |
Comparative Summary of Preparation Methods
Preparation Method | Starting Material | Reaction Conditions | Scale | Yield & Purity Considerations |
---|---|---|---|---|
Nucleophilic substitution of 4-chlorobutanol | 4-Chlorobutanol + NH3 | Ethanol solvent, reflux | Laboratory | Moderate to high yield; requires reflux time |
Ammonolysis of 1,4-dichlorobutane | 1,4-Dichlorobutane + NH3 | Elevated temperature & pressure, NaOH catalyst | Industrial | High yield, scalable, efficient |
Salt formation with HCl | This compound + HCl | Room temperature, ethanol or water | Both | Produces stable hydrochloride salt |
Research Findings and Notes
- The nucleophilic substitution reaction is favored due to the electrophilicity of the chlorine atom and the nucleophilicity of ammonia, allowing efficient amination of the butane backbone.
- Industrial processes emphasize the use of 1,4-dichlorobutane as a starting material because it allows selective mono-substitution, reducing side reactions and facilitating purification.
- The hydrochloride salt form of this compound is widely used in research and industry for its enhanced stability and ease of handling, prepared simply by acid-base reaction.
- The compound’s reactivity allows further functionalization, making it a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.
Data Table: Key Physical and Chemical Properties Relevant to Preparation
Property | Value | Source |
---|---|---|
Molecular Formula | C4H10ClN | |
Molecular Weight | 113.58 g/mol (free amine) | |
Molecular Weight (hydrochloride) | 144.04 g/mol | |
Physical State | Colorless liquid (free amine) | |
Solubility | Soluble in ethanol and water | |
Boiling Point | Not explicitly reported | Inferred moderate due to halogen and amine groups |
Reaction Temperature Range | Room temp to reflux (~78°C) | |
Industrial Reaction Pressure | Elevated (specific values vary) |
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-1-amine.
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form butylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon is a common method.
Major Products
4-Hydroxybutan-1-amine: Formed through nucleophilic substitution.
Nitrobutane Derivatives: Formed through oxidation.
Butylamine: Formed through reduction
Scientific Research Applications
4-Chlorobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chlorobutan-1-amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various substitution reactions, where it can replace other groups in a molecule. The chlorine atom also makes it a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
4-Fluorobutan-1-amine
Molecular Formula : C₄H₁₀FN
Molecular Weight : 91.13 g/mol .
Property | 4-Chlorobutan-1-amine | 4-Fluorobutan-1-amine |
---|---|---|
Boiling Point | 154°C | Not reported |
Halogen Substituent | Chlorine (Cl) | Fluorine (F) |
Reactivity | Higher nucleophilicity due to Cl’s polarizability | Lower nucleophilicity due to F’s electronegativity |
The chlorine atom in this compound enhances its reactivity in substitution reactions compared to fluorine, which is less polarizable and forms stronger bonds .
4-Phenoxybutan-1-amine
Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol .
Property | This compound | 4-Phenoxybutan-1-amine |
---|---|---|
Substituent | Chlorine | Phenoxy group (C₆H₅O) |
Polarity | Moderate | High (due to aromatic ring) |
Applications | Pyrrolidine synthesis | Pharmaceutical intermediates |
1-(Aminomethyl)cyclobutanamine
Molecular Formula : C₅H₁₂N₂
Molecular Weight : 100.16 g/mol .
Property | This compound | 1-(Aminomethyl)cyclobutanamine |
---|---|---|
Structure | Linear chain | Cyclobutane ring |
Steric Hindrance | Low | High (due to ring structure) |
Synthetic Use | Cyclization reactions | Rigid scaffold in drug design |
The cyclobutane ring in 1-(Aminomethyl)cyclobutanamine introduces steric constraints, limiting its reactivity in substitution reactions but enhancing stability in bioactive molecules .
Key Research Findings
- Pyrrolidine Synthesis : this compound undergoes base-induced cyclization to form pyrrolidine, a five-membered heterocycle critical in pharmaceuticals and agrochemicals .
- Halogen Effects : Chlorine’s polarizability in this compound facilitates nucleophilic substitution more effectively than fluorine in 4-Fluorobutan-1-amine, as seen in comparative reaction kinetics .
- Biological Relevance: Unlike aromatic analogs like 4-Phenoxybutan-1-amine, this compound’s aliphatic structure limits its direct biological activity but enhances its utility as a synthetic intermediate .
Biological Activity
4-Chlorobutan-1-amine, also known as 4-chlorobutylamine, is an organic compound with the molecular formula C₄H₁₀ClN. This compound has garnered attention in various fields of research due to its potential biological activities and applications in pharmacology. This article explores its biological activity, synthesizing data from diverse sources.
Chemical Structure and Properties
This compound features a butane backbone with a chlorine atom at the fourth carbon position and an amine group at the first position. Its hydrochloride form, this compound hydrochloride, enhances solubility in water, making it suitable for various biological assays.
Biological Activity Overview
The biological activity of this compound is primarily linked to its neuropharmacological effects, toxicity profile, and potential therapeutic applications. Below are key findings regarding its biological activities:
Toxicity Profile
The compound is noted for its toxicity; it can be harmful if ingested and may cause skin irritation upon contact. Understanding the toxicity mechanisms is crucial for safe handling and potential therapeutic applications.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Alkylation of Butylamine : Chlorination of butylamine using chlorinating agents.
- Nucleophilic Substitution : Reaction of butyl chloride with ammonia.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique aspects of this compound compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Pyrrolidine | Cyclic structure derived from butylamine | Used extensively in drug synthesis |
1-Aminobutane | Linear structure with an amine group | Acts as a precursor for various pharmaceuticals |
2-Aminobutane | Isomeric form with different properties | Exhibits different biological activities |
Butylamine | Similar linear structure without chlorine | Commonly used as a building block |
Case Study: Anticonvulsant Activity
A study published in the International Journal of Pharmaceutical Sciences and Research investigated the anticonvulsant properties of various amine derivatives, including those structurally similar to this compound. The research utilized electroshock seizure (MES) techniques to evaluate efficacy. While direct studies on this compound were not highlighted, the findings suggest that compounds with similar structures can exhibit significant anticonvulsant activity, indicating potential therapeutic applications for this compound in seizure disorders .
Pharmacological Screening
Pharmacological screening has shown that derivatives of aliphatic amines can influence neurotransmitter systems, leading to potential applications in treating CNS disorders. The exact mechanisms by which this compound exerts its effects remain to be fully elucidated but warrant further investigation due to its structural similarities with known neuroactive compounds.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 4-Chlorobutan-1-amine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, pyrrolidine derivatives are formed by treating this compound with a strong base (e.g., NaOH or KOH) to induce intramolecular cyclization. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Reaction time : Monitor via TLC or GC-MS to avoid over-reaction.
Post-synthesis, purification via fractional distillation or column chromatography is recommended .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm amine and chlorobutyl backbone.
- GC-MS to assess purity and detect low-molecular-weight impurities.
- FT-IR for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹).
- Elemental analysis to validate stoichiometry (C, H, N, Cl ratios).
Comparative data from structurally similar compounds (e.g., 3-(4-chlorophenyl)propan-1-amine) can aid interpretation .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Waste disposal : Neutralize with dilute HCl before incineration or approved chemical waste protocols .
Q. How does the chlorobutyl chain influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The primary amine group and β-chlorine atom create a favorable geometry for SN2 mechanisms. For example:
- Base strength : Strong bases (e.g., NaNH₂) deprotonate the amine, triggering intramolecular attack on the β-Cl to form pyrrolidine.
- Steric effects : Bulky substituents on the amine may hinder reactivity, requiring tailored catalysts (e.g., phase-transfer agents) .
Advanced Research Questions
Q. What are the potential neuropharmacological mechanisms of this compound derivatives, and how can these be experimentally validated?
- Methodology : Structural analogs (e.g., 1-(4-chlorophenyl)butan-2-amine) exhibit activity at serotonin (SERT) and dopamine (DAT) transporters. To test derivatives:
- In vitro assays : Radioligand binding studies using HEK-293 cells expressing SERT/DAT.
- Behavioral models : Rodent locomotor activity tests to assess stimulant/sedative effects.
Cross-validate with computational docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Q. How can contradictory data on reaction yields or purity be resolved during synthesis optimization?
- Methodology : Systematic troubleshooting:
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., elimination products like 1-chlorobutene).
- Kinetic studies : Vary reaction time/temperature to map intermediate formation (e.g., aziridinium intermediates).
- Catalyst screening : Test transition metals (e.g., CuI) for side-reaction suppression.
Reference case studies from structurally similar amines (e.g., 1-(4-Bromophenyl)-4-methoxybutan-1-amine) for comparative insights .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodology :
- Substituent variation : Synthesize derivatives with halogen (F, Br), alkyl (methyl), or aryl (phenyl) groups at the β-position.
- Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity.
- Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., amine-Cl distance in receptor pockets) .
Q. How can stereochemical outcomes be controlled in asymmetric syntheses involving this compound?
- Methodology :
- Chiral auxiliaries : Employ Evans oxazolidinones to induce enantioselective cyclization.
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts for C-N bond formation.
- Resolution techniques : Apply diastereomeric salt crystallization (e.g., tartaric acid derivatives) for enantiomer separation .
Q. What alternative synthetic routes exist for this compound under mild or green chemistry conditions?
- Methodology :
- Photocatalysis : Utilize visible-light-driven reactions with Ru(bpy)₃²⁺ to reduce energy requirements.
- Biocatalysis : Engineer aminotransferases or imine reductases for enzymatic amination.
- Microwave-assisted synthesis : Shorten reaction times and improve yields (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Properties
IUPAC Name |
4-chlorobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOQMSPHMFXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507284 | |
Record name | 4-Chlorobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-95-0 | |
Record name | 4-Chlorobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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